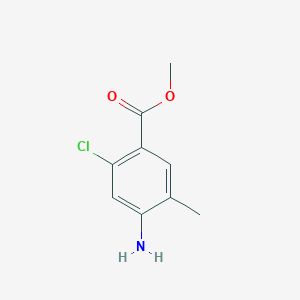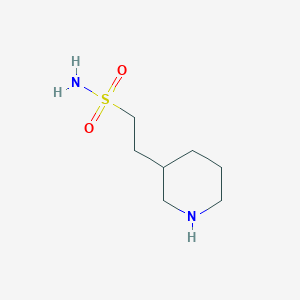
3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole is a heterocyclic organic compound that features both bromine and oxazole functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole typically involves the bromination of precursor compounds. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent under specific conditions to achieve the desired brominated product . The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) at elevated temperatures to facilitate the bromination process.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different oxazole derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of less brominated or debrominated products.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Borohydride (NaBH4): Commonly used for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl-oxazole derivatives, while oxidation reactions can produce various oxazole oxides .
Applications De Recherche Scientifique
3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the oxazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-methyl-4,5-dihydro-1,2-oxazole: Similar structure but with a methyl group instead of a bromomethyl group.
3-Bromo-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazole: Contains a trifluoromethyl group instead of a bromomethyl group.
3-Bromo-5-(chloromethyl)-4,5-dihydro-1,2-oxazole: Contains a chloromethyl group instead of a bromomethyl group
Uniqueness
3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a valuable intermediate for further chemical modifications. The combination of bromine and oxazole functionalities also provides distinct electronic and steric properties that can be exploited in various applications .
Propriétés
Formule moléculaire |
C4H5Br2NO |
|---|---|
Poids moléculaire |
242.90 g/mol |
Nom IUPAC |
3-bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C4H5Br2NO/c5-2-3-1-4(6)7-8-3/h3H,1-2H2 |
Clé InChI |
HGVCOEAECLHNRK-UHFFFAOYSA-N |
SMILES canonique |
C1C(ON=C1Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


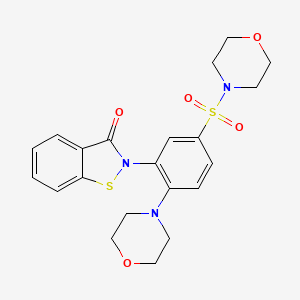

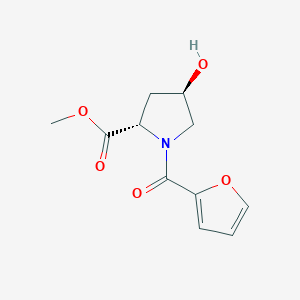
![4',6-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13516812.png)
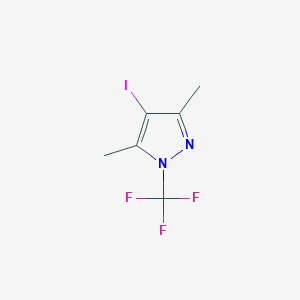
![Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13516816.png)
![1-[4-(1H-pyrazol-4-yl)thiophen-2-yl]methanaminedihydrochloride](/img/structure/B13516820.png)
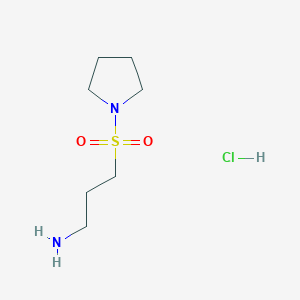
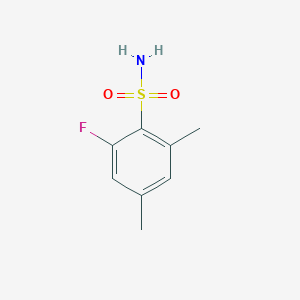
![tert-butyl N-methyl-N-[4-(prop-2-yn-1-yloxy)phenyl]carbamate](/img/structure/B13516842.png)

